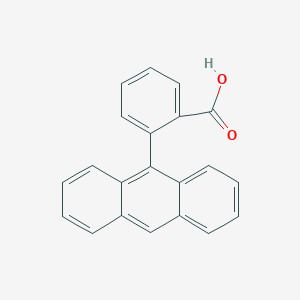
1,4-Oxathiocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Oxathiocane is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and one sulfur atom at opposite positions. This structure is systematically numbered with the oxygen atom at position 1 and the sulfur atom at position 4, while the remaining positions are occupied by carbon atoms. The compound is also known by other names such as 1,4-thioxane and 1-oxa-4-thiacyclohexane .
Vorbereitungsmethoden
1,4-Oxathiocane can be synthesized through various methods. One common approach involves heating ethylene glycol or ethylene oxide with hydrogen sulfide. Another method includes dehydrating bis(hydroxyethyl) sulfide by heating it with potassium hydrogen sulfate. These reactions may also produce 1,4-dithiane as a byproduct . The original preparation method from 1912 involved reacting iodoethyl ether with potassium sulfide in alcohol, and a similar method used 2-chloroethyl ether .
Analyse Chemischer Reaktionen
1,4-Oxathiocane undergoes several types of chemical reactions, primarily involving the sulfur atom. These reactions include:
Substitution: The compound can react with ammonia to form diimines. Further chlorination can yield 2,3,5,6-tetrachloro-1,4-oxathiocane.
Electrophilic Fluorination: Reaction with hydrofluoric acid results in perfluoro-1,4-oxathiocane, where all hydrogen atoms are replaced with fluorine atoms.
Formation of Oxathianium Salts: Elemental bromine in ether forms an oxathianium salt, and iodine in acetic acid produces 4-iodo-1,4-oxathianium iodide.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,4-oxathiocane involves its ability to undergo various chemical transformations, primarily through the sulfur atom. These transformations include oxidation, substitution, and electrophilic fluorination, which enable the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the nature of the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
1,4-Oxathiocane is similar to other heterocyclic compounds such as 1,4-dioxane and 1,4-thiazine. its unique combination of oxygen and sulfur atoms in a six-membered ring distinguishes it from these compounds. For example:
Eigenschaften
CAS-Nummer |
25042-07-3 |
|---|---|
Molekularformel |
C6H12OS |
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
1,4-oxathiocane |
InChI |
InChI=1S/C6H12OS/c1-2-5-8-6-4-7-3-1/h1-6H2 |
InChI-Schlüssel |
QNNUQDYYZAMNPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCSCCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


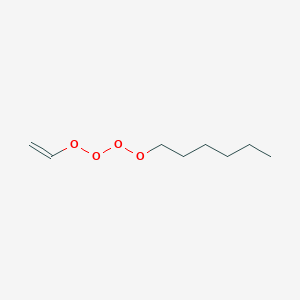
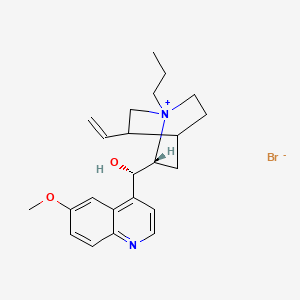
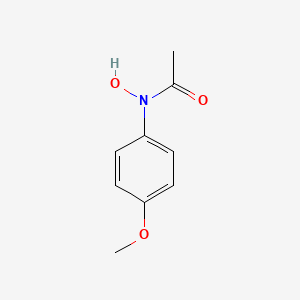
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
(2-propanolato)-](/img/structure/B13783717.png)

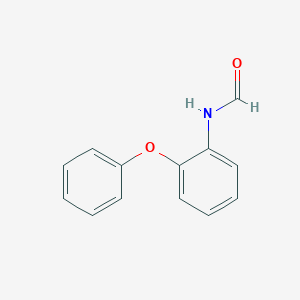
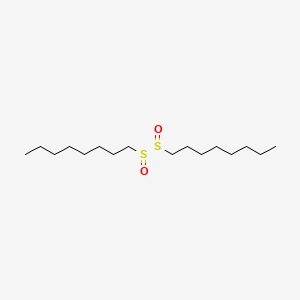


![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)

